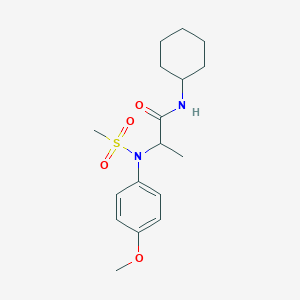

N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Overview

Description

N~1~-cyclohexyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a non-peptide inhibitor of the protease enzyme known as calpain, which plays a crucial role in a range of physiological processes. In

Scientific Research Applications

Synthesis and Chemical Properties

N1-cyclohexyl-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide is a compound that may be involved in the synthesis of novel chemical structures, such as cyclic dipeptidyl ureas and [1,2,4]triazines. For example, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones can undergo Ugi reactions to yield Ugi adducts. These adducts can then be transformed into [1,2,4]triazin-1-yl alaninamides, introducing a new class of pseudopeptidic [1,2,4]triazines that incorporate two different amino acids, arylglycine and alanine derivatives, through a urea moiety (Sañudo et al., 2006).

Catalytic Applications and Synthesis of Cyclopropanes

The compound may also be relevant in catalytic applications, particularly in the synthesis of functionalized cyclopropanes. A detailed study on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes demonstrated a general method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. The highest levels of enantioselectivity were obtained using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst, optimizing the catalyst as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium (Davies et al., 1996).

Medicinal Chemistry: Muscarinic M2 Receptor Antagonists

In the realm of medicinal chemistry, certain derivatives related to N1-cyclohexyl-N2-(4-methoxyphenyl)-N2-(methylsulfonyl)alaninamide have been identified as selective antagonists of the muscarinic M2 receptor. Structure-activity relationship studies led to the discovery of compounds with significant affinity at the cloned human M2 receptor, highlighting the compound's potential application in developing targeted therapies for diseases associated with muscarinic receptors (Kozlowski et al., 2000).

Removal of Arylsulfonyl Groups

The N-arylsulfonyl group, serving as a cyclization auxiliary for the transition-metal-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-α-polychloroamides, can be effectively removed without impairing the halogen functions. This property is essential for the synthesis of γ-lactams, indicating the compound's utility in organic synthesis and the development of new synthetic methodologies (Clark et al., 2014).

Properties

IUPAC Name |

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-13(17(20)18-14-7-5-4-6-8-14)19(24(3,21)22)15-9-11-16(23-2)12-10-15/h9-14H,4-8H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKBTAQDIUYGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3S*,4S*)-3-hydroxy-4-piperidin-1-ylpyrrolidin-1-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B4064866.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4064872.png)

![4-(2-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4064878.png)

![1-(1-adamantyl)-2-[(2-methoxyethyl)amino]ethanone hydrochloride](/img/structure/B4064879.png)

![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-3-nitrobenzoyl}morpholine](/img/structure/B4064889.png)

![4-benzylphenyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064896.png)

![N-phenyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4064915.png)

![2-naphthyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4064934.png)

![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4064952.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4064963.png)

![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B4064969.png)

![4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4064975.png)

![1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4064978.png)

![N-[3-(1H-indazol-1-yl)propyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4064982.png)